molecular formula C9H12N2O4 B3124873 Benzylhydrazine oxalate CAS No. 32064-65-6

Benzylhydrazine oxalate

Cat. No.: B3124873
CAS No.: 32064-65-6
M. Wt: 212.2 g/mol
InChI Key: RCHUSXHCJLZTEY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzylhydrazine oxalate primarily targets monoamine oxidase (MAO) , a key enzyme in the human brain . MAO plays a crucial role in the breakdown of monoamines, which are neurotransmitters that transmit signals in the brain.

Mode of Action

This compound interacts with its target, MAO, by inhibiting its activity . This inhibition is irreversible, meaning that once the compound binds to the enzyme, it permanently deactivates it . This results in an increase in the levels of monoamines in the brain, as their breakdown is reduced.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoamine neurotransmitter pathway . By inhibiting MAO, the compound prevents the breakdown of monoamines, leading to their accumulation. This can have downstream effects on various neurological processes, as monoamines are involved in mood regulation, cognition, and other brain functions.

Result of Action

The primary result of this compound’s action is an increase in the levels of monoamines in the brain . This can lead to changes in mood, cognition, and other neurological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylhydrazine oxalate can be synthesized through various methods. One common approach involves the reaction of benzylhydrazine with oxalic acid. The reaction typically takes place in an organic solvent under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: Benzylhydrazine oxalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce different hydrazine compounds .

Properties

IUPAC Name

benzylhydrazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.C2H2O4/c8-9-6-7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5,9H,6,8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHUSXHCJLZTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953940
Record name Oxalic acid--benzylhydrazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32064-65-6
Record name Hydrazine, (phenylmethyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32064-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--benzylhydrazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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